molecular formula C10H13N3O2 B2925703 6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid CAS No. 1439900-18-1

6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid

Cat. No.: B2925703
CAS No.: 1439900-18-1
M. Wt: 207.233
InChI Key: GUEOEYOMIZFFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a cyclobutylmethylamino group at the 6-position and a carboxylic acid group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Cyclobutylmethylamino Group: The cyclobutylmethylamino group is introduced via nucleophilic substitution, where a cyclobutylmethylamine reacts with a suitable leaving group on the pyrimidine ring.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Oxo derivatives of the pyrimidine ring.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylpyrimidine-4-carboxylic acid: Similar structure but with an amino group at the 2-position and a methyl group at the 6-position.

    4-Pyrimidinecarboxylic acid: Lacks the cyclobutylmethylamino group, making it less complex.

Uniqueness

6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid is unique due to the presence of the cyclobutylmethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(cyclobutylmethylamino)pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-10(15)8-4-9(13-6-12-8)11-5-7-2-1-3-7/h4,6-7H,1-3,5H2,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEOEYOMIZFFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNC2=NC=NC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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